tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
Description
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1353974-21-6) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a pyrimidine substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antiviral agents .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[(6-ethoxypyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-5-22-14-10-15(19-12-18-14)23-11-13-8-6-7-9-20(13)16(21)24-17(2,3)4/h10,12-13H,5-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBNHXOQTBIWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=N1)OCC2CCCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the ethoxypyrimidinyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural analogs of this compound differ in substituent patterns on the pyrimidine ring, linker groups, or piperidine substitution sites. These variations influence physicochemical properties, reactivity, and biological activity.
tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1353947-06-4)
- Molecular Formula : C₁₈H₂₉N₃O₄S
- Molar Mass : 383.51 g/mol
- Key Differences : Incorporates a methylthio (-SCH₃) group at position 2 of the pyrimidine ring. The sulfur atom increases molecular weight and may enhance lipophilicity or alter metabolic stability compared to the target compound.
- Implications : The methylthio group could improve binding affinity to sulfur-interacting enzyme active sites but may also increase susceptibility to oxidative metabolism .
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2)
- Molecular Formula : C₁₅H₂₂ClN₃O₃
- Molar Mass : 327.81 g/mol
- Key Differences : Substituted at the piperidine 4-position with a chloro (-Cl) and methyl (-CH₃) group on the pyrimidine.
- Implications: Chlorine’s electron-withdrawing effect may reduce pyrimidine ring electron density, affecting nucleophilic substitution reactivity.
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1353953-34-0)
- Molecular Formula : C₁₇H₂₈N₄O₃
- Molar Mass : 336.4 g/mol
- Key Differences: Replaces the ether oxygen with an amino (-NH-) linker.
- However, it may reduce metabolic stability compared to the ether-linked target compound .
tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate
- Molecular Formula : C₂₃H₂₈N₆O₄
- Molar Mass : 452.5 g/mol
- Key Differences : Incorporates an indazole scaffold and a pyrimidine carboxamido group.
- Implications : The extended aromatic system enhances π-π stacking interactions, while the carboxamido group adds polarity. HPLC purity of 99.99% suggests high synthetic control, a benchmark for related intermediates .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Utility: The Boc group in all compounds facilitates amine protection, improving stability during multi-step syntheses.
- Reactivity Trends : Electron-withdrawing groups (e.g., -Cl) on pyrimidine reduce nucleophilic attack susceptibility, whereas electron-donating groups (e.g., -OCH₂CH₃) favor electrophilic substitutions .
- Biological Interactions: Ether-linked compounds (e.g., target compound) may exhibit better metabolic stability than amino-linked analogs due to reduced oxidative deamination risks. Methylthio groups could modulate target binding through hydrophobic or metal-coordination interactions .
Biological Activity
Tert-butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring and a pyrimidine moiety, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 453.5 g/mol .
Recent studies suggest that the biological activity of this compound may involve multiple mechanisms:
- Kinase Inhibition : The compound has shown promise as an inhibitor of maternal embryonic leucine zipper kinase (MELK), a target implicated in various cancers. In vitro assays demonstrated that it can significantly inhibit MELK activity, with IC50 values reported in the nanomolar range .
- Cell Cycle Modulation : In cellular models, treatment with this compound resulted in G2/M cell cycle arrest, indicating its potential role in cancer therapy by preventing tumor cell proliferation .
Biological Assays and Efficacy
The efficacy of this compound has been evaluated through various biological assays:
Case Studies
- In Vitro Studies : In a study examining the effects on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anti-cancer agent .
- Selectivity Profile : A comprehensive kinase profiling indicated that while the compound effectively targets MELK, it exhibits minimal off-target effects on other kinases, suggesting a favorable selectivity profile critical for therapeutic development .
Potential Therapeutic Applications
Given its biological activity, this compound is being explored for applications in:
- Oncology : As a potential therapeutic agent targeting MELK in various cancers.
- Neurodegenerative Diseases : Preliminary data suggest possible neuroprotective effects that warrant further investigation.
Q & A
Q. How can researchers differentiate between enantiomers or diastereomers of this compound?
- Answer :
- Chiral chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/isopropanol mobile phases.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Safety and Compliance
Q. What PPE and engineering controls are mandatory for handling this compound in a laboratory setting?
Q. How should accidental exposure (e.g., inhalation, skin contact) be managed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
